6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline” is a complex organic molecule. It contains an octahydrocyclopenta[c]pyrrole moiety, which is a bicyclic structure with a five-membered ring fused to a pyrrole ring . This structure is part of a larger quinoxaline ring system, which is a type of heterocyclic compound . The molecule also contains a chlorine atom .
Molecular Structure Analysis
The molecular structure of “6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline” is quite complex. It contains a total of 35 bonds, including 18 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 eight-membered ring . The molecule also contains 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 pyrrolidine .Aplicaciones Científicas De Investigación
Treatment of Age-Related Macular Degeneration (AMD) and Stargardt Disease
This compound has been studied as a potential treatment for atrophic age-related macular degeneration (AMD) and Stargardt disease . It acts as an antagonist of retinol-binding protein 4 (RBP4), which impedes the ocular uptake of serum all-trans retinol . This has been shown to reduce cytotoxic bisretinoid formation in the retinal pigment epithelium (RPE), which is associated with the pathogenesis of both dry AMD and Stargardt disease .
Use in Carcinogenicity Tests
The compound can be used in carcinogenicity tests, particularly for nitrosamines . For nitrosamines for which there is no sufficient carcinogenicity test data, it is acceptable to set limit values using the Carcinogenic Potency Categorization Approach (CPCA) presented by the EMA .
Propiedades
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-chloroquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c16-12-4-5-13-14(6-12)17-7-15(18-13)19-8-10-2-1-3-11(10)9-19/h4-7,10-11H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHPJUNGKSPLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=CN=C4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.